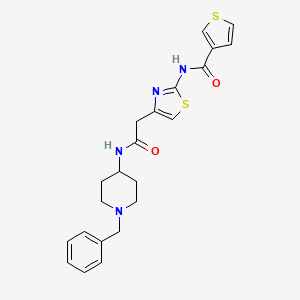

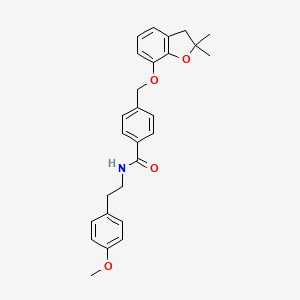

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

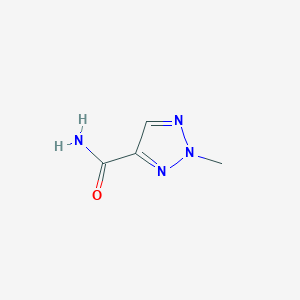

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition for Alzheimer’s Disease Treatment

The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme that plays a significant role in the progression of Alzheimer’s Disease (AD). By inhibiting AChE, the compound can potentially reduce the hydrolysis of the neurotransmitter acetylcholine, thereby improving memory and learning abilities in patients with AD . This application is particularly promising due to the urgent need for novel cholinesterase inhibitors with a wider therapeutic window.

Dual Binding Site Inhibitors for Neurodegenerative Disorders

Research indicates that molecules incorporating structures with pharmacological profiles targeting AChE, along with other targets like Butyrylcholinesterase (BChE), amyloid-β (Aβ), and β-secretase-1 (BACE), can be effective in treating neurodegenerative disorders. The compound’s hybrid structure allows it to potentially act at both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, offering a multi-targeted approach to therapy .

Antioxidant Properties and Free Radical Scavenging

The compound’s structural features suggest that it may possess antioxidant properties and the capacity to scavenge free radicals. This could make it useful in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .

Metal Chelation in Neurodegenerative Diseases

The compound may also serve as a metal chelator, binding to metals like Cu2+, Zn2+, or Fe2+, which are known to accumulate in the brain and contribute to the pathology of neurodegenerative diseases like AD. Chelation of these metals could help in reducing their toxic effects .

Molecular Hybridization for Medicinal Chemistry

The concept of molecular hybridization, where sub-structures with established pharmacological profiles are combined into a single scaffold, is exemplified by this compound. It represents a strategic approach in medicinal chemistry for developing new molecules with desired inhibitory activity and other pharmacological properties .

Comparative Toxicogenomics Database (CTD) Insights

The Comparative Toxicogenomics Database provides insights into how chemicals affect human health. While specific data on this compound may not be available, the database offers a framework for understanding the potential toxicogenomic interactions and pathways involved with thiophene-based compounds .

Drug Development and Experimental Pharmacology

The compound’s unique structure makes it a candidate for further exploration in drug development, particularly in the experimental phase where its interactions, mechanism of action, and pharmacodynamics can be studied in detail. It represents a small molecule with potential applications across various therapeutic areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S2/c27-20(12-19-15-30-22(24-19)25-21(28)17-8-11-29-14-17)23-18-6-9-26(10-7-18)13-16-4-2-1-3-5-16/h1-5,8,11,14-15,18H,6-7,9-10,12-13H2,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZVNGZWXWATQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)

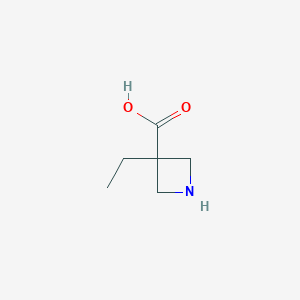

![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)

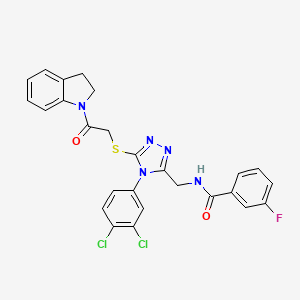

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919418.png)

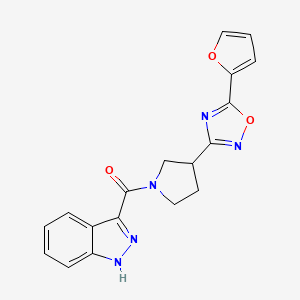

![N-(3-acetylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919419.png)